Meliadubin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

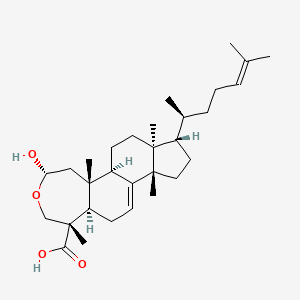

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1S,3aS,5aR,6S,9S,10aR,10bR,12aS)-9-hydroxy-3a,6,10a,12a-tetramethyl-1-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,5a,7,9,10,10b,11,12-decahydro-1H-indeno[4,5-i][3]benzoxepine-6-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-19(2)9-8-10-20(3)21-13-15-30(7)23-11-12-24-27(4,22(23)14-16-29(21,30)6)17-25(31)34-18-28(24,5)26(32)33/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24+,25-,27+,28+,29-,30+/m0/s1 |

InChI Key |

KBDSKOHZYLIRJW-NVWYCCQMSA-N |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(C[C@H](OC[C@@]4(C)C(=O)O)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CC(OCC4(C)C(=O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Isolation of Meliadubin B from Melia dubia Cav. Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Meliadubin B, a bioactive triterpenoid, from the bark of Melia dubia Cav. The document outlines a generalized experimental protocol based on established phytochemical techniques and available literature on the chemical constituents of Melia dubia.

Introduction

Melia dubia Cav., commonly known as Malabar neem, is a plant rich in bioactive compounds, including a variety of terpenoids.[1][2] The bark of this plant has been identified as a source of numerous secondary metabolites, some with potential pharmacological applications.[3][4][5] Among these is this compound, a natural triterpenoid that has demonstrated significant anti-inflammatory and antifungal properties.[6] This guide details a prospective methodology for the isolation and purification of this compound for research and drug development purposes.

Quantitative Data

| Bioassay | Target | Metric | Value | Reference |

| Anti-inflammatory | Superoxide anion generation in human neutrophils | EC50 | 5.54 µM | [6] |

| Antifungal | Magnaporthe oryzae (rice pathogenic fungus) | IC50 | 182.50 µM | [6] |

Table 1: Biological Activity of this compound

Experimental Protocol: A Generalized Approach

The following protocol describes a general workflow for the extraction, fractionation, and isolation of this compound from Melia dubia bark. This methodology is based on common practices for the isolation of triterpenoids from plant materials.

1. Plant Material Collection and Preparation:

-

Collect fresh bark from mature Melia dubia trees.

-

Wash the bark thoroughly with distilled water to remove any adhering impurities.

-

Air-dry the bark in the shade for several weeks or use a hot air oven at a controlled temperature (40-50°C) until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered bark is subjected to extraction to isolate the crude mixture of secondary metabolites.

-

Soxhlet Extraction: A commonly used method for exhaustive extraction.

-

Pack the powdered bark (e.g., 500 g) into a thimble and place it in a Soxhlet apparatus.

-

Extract with a suitable solvent, such as methanol, for approximately 48-72 hours or until the solvent running through the siphon is colorless.[3]

-

-

Maceration: A simpler alternative.

-

Soak the powdered bark in a sealed container with a solvent (e.g., methanol or ethanol) at room temperature for 3-7 days with occasional shaking.

-

-

-

After extraction, filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Solvent-Solvent Partitioning):

-

The crude extract is fractionated to separate compounds based on their polarity.

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.

-

Repeat the extraction of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

Concentrate each fraction using a rotary evaporator. The triterpenoids are expected to be present in the less polar to moderately polar fractions (e.g., dichloromethane and ethyl acetate).

4. Chromatographic Purification:

-

The fraction showing the most promising activity or the most likely to contain this compound is subjected to further purification using chromatographic techniques.

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

-

Load the concentrated fraction onto the top of the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on a TLC plate (silica gel).

-

Develop the plate in an appropriate solvent system.

-

Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for terpenoids) followed by heating.

-

Combine fractions with similar TLC profiles.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, the semi-purified fractions can be subjected to Prep-HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

The purity and structure of the isolated compound are confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, HSQC): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

-

Visualizations

Caption: Workflow for the Isolation of this compound.

Signaling Pathways

The current literature primarily focuses on the isolation and direct biological activities of this compound, such as its inhibitory effect on superoxide anion generation and fungal growth.[6] Detailed studies on the specific signaling pathways modulated by this compound are not yet extensively reported. Further research is required to elucidate the molecular mechanisms underlying its observed anti-inflammatory and antifungal effects. A potential area of investigation for its anti-inflammatory action could be the NF-κB or MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

Caption: Putative Anti-inflammatory Mechanism of this compound.

Conclusion

The isolation of this compound from Melia dubia bark presents a promising avenue for the discovery of new therapeutic agents. The generalized protocol provided in this guide offers a solid foundation for researchers to develop a specific and optimized methodology for obtaining this compound in high purity. Further studies are warranted to fully characterize its pharmacological profile and elucidate its mechanism of action at the molecular level.

References

The Plausible Biosynthetic Pathway of Meliadubin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliadubin B, a 2,3-seco-tirucallane triterpenoid isolated from Melia dubia Cav., has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide delineates a plausible biosynthetic pathway for this compound, commencing from the universal triterpenoid precursor, 2,3-oxidosqualene. The proposed pathway involves the formation of a tirucallane-type scaffold, a series of oxidative modifications, and a key Baeyer-Villiger oxidation, culminating in the characteristic A-ring cleavage. This guide provides a comprehensive overview of the putative enzymatic steps, supported by analogous reactions in related terpenoid biosynthetic pathways. Furthermore, it includes representative experimental protocols for the elucidation of such pathways and presents a framework for the quantitative analysis of biosynthetic intermediates and enzymatic activities.

Introduction

Limonoids, a class of highly modified triterpenoids predominantly found in the Meliaceae and Rutaceae families, exhibit a wide array of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound is a unique member of this family, characterized by a 2,3-seco-tirucallane skeleton, indicating the cleavage of the A-ring of the tirucallane triterpenoid precursor. The elucidation of its biosynthetic pathway is essential for harnessing its therapeutic potential and for the development of synthetic biology platforms for its sustainable production.

This guide proposes a detailed biosynthetic route to this compound, drawing upon the established principles of triterpenoid and limonoid biosynthesis and a recently proposed pathway for Meliadubins A and B.[1][2][3] The pathway is presented in a stepwise manner, with a focus on the key enzymatic transformations that lead to the formation of this structurally complex natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the mevalonate (MVA) pathway:

-

Formation of the Tirucallane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids, to form the tirucallane cation. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC), likely a tirucallane-7,24-dien-3β-ol synthase.[4]

-

Oxidation of the A-ring: The tirucallane skeleton undergoes a series of oxidation reactions at the C-2 and C-3 positions of the A-ring. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) to yield a 1,2-diketone intermediate.[1][2][3]

-

Baeyer-Villiger Oxidation and A-Ring Cleavage: A crucial step in the pathway is the Baeyer-Villiger oxidation of the 1,2-diketone intermediate. This reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), would insert an oxygen atom between C-2 and C-3, forming a lactone. Subsequent hydrolysis of this lactone, potentially catalyzed by a hydrolase, leads to the cleavage of the A-ring, generating the characteristic 2,3-seco-tirucallane scaffold.[1][2][3]

-

Tailoring Reactions: The seco-tirucallane intermediate then undergoes a series of tailoring reactions, including reductions and oxidations, to yield this compound. These modifications are likely carried out by reductases and CYPs. Specifically, the formation of this compound from the proposed common precursor involves the reduction of carboxyl groups to aldehydes, a hemiacetal formation, and a final oxidation.[1][2][3]

Visualizing the Pathway

The following diagram illustrates the plausible biosynthetic pathway of this compound.

References

- 1. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pubcompare.ai [pubcompare.ai]

Meliadubin B: A Comprehensive Technical Guide on its Natural Source, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and antifungal properties. This technical guide provides an in-depth overview of the natural source, distribution, and isolation of this compound, with a focus on quantitative data and detailed experimental protocols. Furthermore, this document presents visualizations of the isolation workflow and a proposed biosynthetic pathway to aid in research and development efforts.

Natural Source and Distribution

This compound is exclusively isolated from the bark of Melia dubia Cav., a deciduous tree belonging to the Meliaceae family.[1][2][3] This tree is predominantly found in South and Southeast Asia, including countries like India, Myanmar, and Thailand. While other parts of the Melia dubia tree contain various phytochemicals, current scientific literature points to the bark as the primary source of this compound.

Quantitative analysis of this compound distribution within different tissues of Melia dubia has not been extensively reported. However, the isolation studies focus solely on the bark, suggesting it is the most abundant source. Further research is warranted to quantify the concentration of this compound in other parts of the plant, such as the leaves, roots, and seeds, to provide a complete distribution profile.

Quantitative Data

The bioactivity of this compound has been quantified in several key studies. This data is crucial for understanding its therapeutic potential and for comparative analysis in drug development.

| Parameter | Value | Assay | Organism/Cell Line | Reference |

| Anti-inflammatory Activity | ||||

| EC₅₀ (Superoxide Anion Generation) | 5.54 ± 0.36 μM | fMLP/CB-induced superoxide anion generation | Human neutrophils | [1][2][3] |

| Antifungal Activity | ||||

| IC₅₀ | 182.50 ± 18.27 μM | Mycelial growth inhibition | Magnaporthe oryzae | [1][3] |

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the bark of Melia dubia, as adapted from the primary literature.

Plant Material

Dried bark of Melia dubia Cav. is used as the starting material.

Extraction and Fractionation

-

The dried bark is powdered and extracted with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction is the primary source for the isolation of this compound.

Chromatographic Purification

-

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of n-hexane and acetone.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water.

Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C NMR

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation and purification workflow of this compound from Melia dubia bark.

Proposed Biosynthetic Pathway of Meliadubins A and B

Caption: A plausible biosynthetic pathway for Meliadubins A and B.

Conclusion

This compound, sourced from the bark of Melia dubia, demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and antifungal agents. This guide provides a comprehensive foundation for researchers by consolidating the available quantitative data and detailing the experimental protocols for its isolation. The visualized workflows offer a clear and concise representation of the key processes involved. Further research into the quantitative distribution of this compound in Melia dubia and the elucidation of its specific signaling pathways will be crucial for advancing its therapeutic applications.

References

- 1. Collection - Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - ACS Omega - Figshare [figshare.com]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Meliadubin B: A Technical Whitepaper on its Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid isolated from Melia dubia, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and characterization of this compound's anti-inflammatory activity, with a focus on its effects on neutrophil function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved, offering a valuable resource for researchers in pharmacology and drug discovery.

Introduction

The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects. This compound, a rearranged 2,3-seco-tirucallane triterpenoid, was isolated from the bark of Melia dubia Cav.[1][2]. Initial investigations have revealed its significant inhibitory effects on key inflammatory processes in human neutrophils, suggesting its potential as a lead compound for the development of new anti-inflammatory therapeutics. This whitepaper aims to consolidate the existing technical data on this compound's anti-inflammatory discovery, providing a detailed guide for further research and development.

Quantitative Data on Anti-inflammatory Activity

The primary anti-inflammatory activities of this compound have been quantified through in vitro assays using human neutrophils. The following tables summarize the key findings.

Table 1: Inhibition of Superoxide Anion Generation in fMLF/CB-induced Human Neutrophils by this compound [1][2]

| Compound | EC50 (μM) |

| This compound | 5.54 ± 0.36 |

Table 2: Inhibition of Elastase Release in fMLF/CB-induced Human Neutrophils by this compound [1]

| Compound | Concentration (μM) | % Inhibition |

| This compound | 10 | 39.38 ± 8.69 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the anti-inflammatory activity of this compound.

Isolation and Purification of this compound

This compound was isolated from the ethyl acetate partitioned layer of a methanolic extract of Melia dubia bark through chromatographic techniques[1][2]. The general procedure involves:

-

Extraction: The dried bark of Melia dubia is subjected to methanolic extraction.

-

Partitioning: The crude methanolic extract is partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate.

-

Chromatography: this compound is isolated from the ethyl acetate fraction using a combination of column chromatography techniques, including silica gel and C18 silica gel columns[1].

-

Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound[1].

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions by activated neutrophils, a key event in the inflammatory response.

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

-

Cell Preparation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2).

-

Assay Procedure:

-

Neutrophils are incubated with cytochrome c (a superoxide indicator).

-

This compound at various concentrations is added to the neutrophil suspension.

-

The cells are then stimulated with f-Met-Leu-Phe (fMLP) and cytochalasin B (CB) to induce superoxide generation.

-

The change in absorbance due to the reduction of cytochrome c by superoxide anions is measured spectrophotometrically at 550 nm.

-

The EC50 value is calculated from the concentration-response curve.

-

Elastase Release Assay

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation.

-

Neutrophil Preparation: Human neutrophils are isolated and prepared as described in the superoxide anion generation assay.

-

Assay Procedure:

-

Neutrophils are incubated with this compound at the desired concentration.

-

The cells are then stimulated with fMLP and CB to induce degranulation and elastase release.

-

The reaction is stopped, and the cell suspension is centrifuged to pellet the cells.

-

The supernatant containing the released elastase is collected.

-

The elastase activity in the supernatant is measured by adding a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).

-

The change in absorbance due to the cleavage of the substrate is monitored spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated by comparing the elastase activity in the presence and absence of this compound.

-

Potential Signaling Pathways and Mechanisms of Action

While direct experimental evidence for this compound's effect on specific signaling pathways is still emerging, in silico predictions and data from structurally related tirucallane triterpenoids provide valuable insights into its potential mechanisms of action.

In Silico Prediction: Targeting iNOS

Computational studies suggest that this compound may act as an agent targeting inducible nitric oxide synthase (iNOS)[2]. iNOS is a key enzyme in the inflammatory cascade, responsible for the production of high levels of nitric oxide (NO), a pro-inflammatory mediator.

Caption: Predicted inhibitory effect of this compound on iNOS expression.

Hypothetical Involvement of NF-κB and COX-2 Pathways

Many tirucallane triterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling pathways. It is plausible that this compound shares these mechanisms.

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Other tirucallane triterpenoids have been shown to inhibit NF-κB activation.

Caption: Potential inhibition of the NF-κB signaling cascade by this compound.

COX-2 Signaling: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. The expression of COX-2 is upregulated by pro-inflammatory stimuli and is often controlled by the NF-κB pathway. Inhibition of COX-2 is a key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Caption: Hypothesized modulation of the COX-2 pathway by this compound.

Future Directions and Conclusion

This compound has emerged as a promising anti-inflammatory agent based on its potent inhibition of superoxide anion generation and elastase release in human neutrophils. The in silico prediction of its interaction with iNOS further strengthens its potential as a modulator of inflammatory pathways.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its effects on the NF-κB and COX-2 signaling pathways through techniques such as Western blotting, reporter gene assays, and RT-qPCR.

-

Cytokine Profiling: Investigating the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in relevant cell models.

-

In Vivo Efficacy: Evaluating the anti-inflammatory activity of this compound in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-inflammatory activity and to optimize its potency and drug-like properties.

References

Meliadubin B: A Triterpenoid with Antifungal Potential Against Phytopathogens

An In-depth Technical Guide

This document provides a comprehensive technical overview of Meliadubin B, a natural triterpenoid, and its demonstrated antifungal properties against plant pathogens. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant pathology, and antifungal drug development. This guide details the isolation of this compound, its quantitative antifungal activity, the experimental protocols used for its evaluation, and a proposed workflow for elucidating its mechanism of action.

Introduction

This compound is a rearranged 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia Cav., a tree distributed in Australia and Southeast Asia.[1][2] Natural products remain a vital source of novel bioactive compounds, and triterpenoids, in particular, have shown a wide range of pharmacological activities. Recent studies have highlighted the potential of this compound as a noteworthy antifungal agent against significant phytopathogens, suggesting a possible novel mode of action.[1][3] This guide synthesizes the available scientific data to present a detailed resource on its antifungal characteristics.

Isolation and Purification of this compound

This compound is extracted from the dried bark of Melia dubia. The process involves solvent extraction, partitioning based on polarity, and subsequent chromatographic separation to yield the pure compound.[1][2]

Experimental Protocol: Isolation

-

Extraction: The dried and powdered bark of M. dubia is subjected to extraction with methanol (MeOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of secondary metabolites.

-

Partitioning: The resulting crude methanolic extract is concentrated under reduced pressure. It is then suspended in water and partitioned successively with different organic solvents of increasing polarity, typically n-hexane and ethyl acetate (EtOAc). This compound is primarily found in the ethyl acetate fraction.[2]

-

Column Chromatography: The ethyl acetate partitioned layer is subjected to column chromatography for further separation. Common stationary phases include Diaion HP-20, silica gel, and Sephadex LH-20.[2][4] A gradient elution system with a mixture of solvents (e.g., n-hexane/acetone) is typically used.

-

Purification: Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[5]

-

Structure Elucidation: The final structure and absolute stereochemistry of the isolated this compound are confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, HRESIMS, and single-crystal X-ray crystallography.[2]

Caption: Workflow for the isolation and characterization of this compound.

Quantitative Antifungal Activity

This compound has demonstrated significant, dose-dependent inhibitory activity against the rice blast fungus, Magnaporthe oryzae, a devastating pathogen affecting rice crops worldwide.[2]

Table 1: In Vitro Antifungal Activity of this compound

| Phytopathogen | Assay Type | Metric | Value | Reference |

|---|

| Magnaporthe oryzae | Mycelial Growth Inhibition | IC₅₀ | 182.50 ± 18.27 µM |[2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols for Antifungal Assays

The antifungal activity of this compound was quantified using a standardized in vitro mycelial growth inhibition assay.

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Fungal Culture: The phytopathogen, Magnaporthe oryzae, is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C until sufficient mycelial growth is achieved.[6]

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations.

-

Poisoned Food Technique: A specified volume of each this compound dilution is mixed with molten PDA medium to achieve the final desired concentrations. The medium is then poured into sterile Petri plates. A control plate containing only the solvent (DMSO) at the same concentration is also prepared.

-

Inoculation: A mycelial disc (typically 5-6 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each test and control plate.

-

Incubation: The inoculated plates are incubated at an optimal temperature (e.g., 25-28°C) for several days (typically 5-7 days), or until the fungal mycelium in the control plate has reached the edge of the plate.

-

Data Collection: The radial growth of the fungal colony is measured in both the treatment and control plates.

-

Calculation: The percentage of mycelial inhibition is calculated using the formula:

-

% Inhibition = [(C - T) / C] * 100

-

Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound and analyzing the dose-response curve.

Caption: General workflow for an in-vitro antifungal susceptibility test.

Proposed Mechanism of Action and Future Research

While this compound shows potent antifungal activity, its precise mechanism of action has not yet been fully elucidated and is suggested to be novel.[1] Triterpenoids can act via several mechanisms, including the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with key signaling pathways.[7][8] Further research is required to pinpoint the specific molecular targets of this compound.

A logical next step would be a systematic investigation to determine the cellular processes affected by the compound. This could involve a multi-pronged approach analyzing the compound's effect on the cell wall, cell membrane integrity, and key metabolic or signaling pathways.

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound, a triterpenoid from Melia dubia, has been identified as a promising antifungal agent against the phytopathogen Magnaporthe oryzae. Its significant inhibitory activity warrants further investigation.

Future research should focus on:

-

Broad-spectrum Activity: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.

-

Mechanism of Action: Conducting detailed studies as outlined above to determine its specific molecular target(s) and signaling pathway interactions.

-

In Vivo Studies: Assessing its protective effects in planta to validate its potential as a biofungicide.

-

Structure-Activity Relationship (SAR): Synthesizing analogues of this compound to optimize its antifungal potency and understand the key structural features required for its activity.

The exploration of this compound could lead to the development of a new class of fungicides, contributing to more sustainable and effective plant disease management strategies.

References

- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]

- 5. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Plant Pathology Journal [ppjonline.org]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Meliadubin B: A Technical Whitepaper on its Mechanism of Action on Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Meliadubin B, a natural triterpenoid, on inducible nitric oxide synthase (iNOS). The information is compiled from recent scientific findings and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation biology.

Introduction

This compound is a recently identified 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia Cav.[1][2]. As a member of the triterpenoid class of natural products, it has garnered interest for its potential therapeutic properties. Of particular significance is its activity as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a critical target for novel anti-inflammatory agents. This guide delineates the current understanding of this compound's interaction with iNOS, including its effects on related cellular pathways, based on available experimental and in silico data.

Quantitative Data on Bioactivity

The primary biological activity of this compound relevant to its anti-inflammatory potential has been quantified through in vitro assays. The following table summarizes the key findings.

| Bioactivity Parameter | Cell/System | EC50 / IC50 | Reference |

| Superoxide Anion Generation Inhibition | Human Neutrophils | 5.54 ± 0.36 μM (EC50) | [1][2][3] |

| Antiphytopathogenic Fungal Activity (vs. Magnaporthe oryzae) | Fungal Culture | 182.50 μM (IC50) | [3] |

Note: As of the latest available data, a specific IC50 value for the direct inhibition of iNOS by this compound has not been published. The anti-inflammatory activity is inferred from its effect on superoxide anion generation and in silico modeling.

Mechanism of Action on iNOS

The inhibitory action of this compound on iNOS is understood through a combination of in vitro bioassays and computational modeling.

In Silico Molecular Docking Analysis

Computational studies provide insight into the direct interaction of this compound with the iNOS enzyme. Molecular docking simulations predict that this compound binds to the active site of human inducible nitric oxide synthase (PDB ID: 3E7G). The stability of this binding is attributed to key interactions with specific amino acid residues within the active site.

Key interactions identified through in silico analysis include:

-

Hydrogen bonding with the side chains of GLU377 and PRO350 .

These interactions are believed to be crucial for the conformational changes that lead to the inhibition of iNOS catalytic activity, thereby reducing the production of nitric oxide.[1][2]

Inhibition of Superoxide Anion Generation

In addition to its predicted direct effects on iNOS, this compound has been experimentally shown to significantly inhibit superoxide anion generation in human neutrophils.[1][2][3] While distinct from nitric oxide, superoxide is another critical mediator of inflammation and cellular damage. The interplay between nitric oxide and superoxide radicals can lead to the formation of the highly reactive and cytotoxic peroxynitrite, exacerbating the inflammatory response. By reducing superoxide levels, this compound can indirectly mitigate the downstream damaging effects of the inflammatory cascade that iNOS is a part of.

Signaling Pathways

While the primary cited study on this compound focuses on its direct interaction with iNOS, the regulation of iNOS expression is tightly controlled by upstream signaling pathways, most notably the NF-κB and MAPK pathways. Although direct experimental evidence for this compound's effect on these pathways is not yet available, it is a common mechanism for many natural anti-inflammatory compounds.

The diagram below illustrates the canonical signaling pathway leading to iNOS expression, which represents a potential target for this compound's broader anti-inflammatory effects.

References

- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3- seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Meliadubin B and the Inhibition of Superoxide Anion Generation: A Methodological and Mechanistic Overview

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific data on the inhibition of superoxide anion generation by Meliadubin B. The following guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core concepts, experimental methodologies, and signaling pathways relevant to the study of superoxide anion inhibition, using illustrative examples from existing research on other compounds.

Introduction to Superoxide Anion (O₂•⁻)

The superoxide anion is a highly reactive oxygen species (ROS) produced as a byproduct of aerobic metabolism. It is formed by the one-electron reduction of molecular oxygen. While it plays a role in various physiological processes, including cell signaling and host defense, its overproduction is implicated in oxidative stress and the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the inhibition of superoxide anion generation is a key therapeutic strategy.

Major Cellular Sources of Superoxide Anion Generation

Understanding the primary sources of O₂•⁻ is crucial for developing targeted inhibitory strategies. The main enzymatic sources include:

-

Mitochondrial Electron Transport Chain (ETC): Complexes I and III of the ETC are major sites of electron leakage, which can reduce molecular oxygen to form superoxide.[1][2][3][4] This process is a fundamental aspect of cellular respiration.

-

NADPH Oxidases (NOX): This family of enzymes is a primary source of superoxide in phagocytic cells, where it is essential for bactericidal activity.[5] NOX enzymes are also found in various other cell types and are involved in cell signaling.

-

Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine, and in the process, can generate superoxide.

-

Other Enzymes: Other enzymes that can contribute to superoxide production include cyclooxygenases, lipoxygenases, and uncoupled endothelial nitric oxide synthase (eNOS).[6]

Mechanisms of Superoxide Anion Generation Inhibition

Inhibition of superoxide generation can be achieved through various mechanisms, including direct scavenging of the radical, inhibition of generating enzymes, or modulation of upstream signaling pathways.

Illustrative Data on Superoxide Anion Inhibition

The following tables present hypothetical quantitative data, structured for clarity and comparison, to illustrate how the inhibitory effects of a compound might be presented.

Table 1: Inhibitory Effect of Compound X on fMLP-Induced Superoxide Anion Generation in Human Neutrophils

| Compound X Concentration (µM) | % Inhibition of Superoxide Generation (Mean ± SD) | IC₅₀ (µM) |

| 1 | 15.2 ± 2.1 | |

| 5 | 48.9 ± 3.5 | 5.1 |

| 10 | 75.6 ± 4.2 | |

| 25 | 92.1 ± 2.8 | |

| 50 | 98.5 ± 1.5 |

This table illustrates a dose-dependent inhibition of superoxide generation, a common characteristic of effective inhibitors.

Table 2: Comparative IC₅₀ Values of Various Compounds on Superoxide Anion Generation

| Compound | Assay System | Stimulant | IC₅₀ (µM) | Reference |

| Apocynin | Human Neutrophils | PMA | 10 | Hypothetical Data |

| Diphenyleneiodonium (DPI) | Macrophages | Zymosan | 0.8 | Hypothetical Data |

| Resveratrol | Xanthine Oxidase Assay | Xanthine | 21 | [7] |

| Oleanolic Acid | Human Neutrophils | fMLP | Significant Inhibition | [8] |

This table provides a comparative look at the potency of different inhibitors in various experimental systems.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of superoxide anion generation and its inhibition.

Measurement of Superoxide Anion in Cell Suspensions using Dihydroethidium (DHE) and Flow Cytometry

This method is widely used for the detection of intracellular superoxide.

-

Cell Preparation: Isolate and prepare a single-cell suspension (e.g., neutrophils, macrophages) at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

DHE Loading: Add Dihydroethidium (DHE) to a final concentration of 10 µM and incubate for 15-30 minutes at 37°C in the dark.

-

Stimulation: Induce superoxide generation by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA; 100 nM) or formyl-methionyl-leucyl-phenylalanine (fMLP; 1 µM).

-

Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. Measure the fluorescence intensity in the appropriate channel (e.g., PE or PerCP channel).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Calculate the percentage inhibition relative to the stimulated control.

Measurement of Superoxide Anion using Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly specific and quantitative method for detecting free radicals.

-

Sample Preparation: Prepare a cell suspension (e.g., 2 x 10⁸ platelets/mL) and pre-incubate with the inhibitor as described above.

-

Spin Probe Addition: Add a spin probe specific for superoxide, such as 1-hydroxy-3-carboxy-pyrrolidine (CPH), to the cell suspension.

-

Stimulation: Initiate superoxide production with a suitable agonist.

-

EPR Measurement: Transfer the sample to a capillary tube and place it in the EPR spectrometer. Record the EPR spectrum. The signal intensity is proportional to the concentration of the superoxide-spin probe adduct.

-

Quantification: Quantify the signal intensity and compare it to a standard curve of a known radical (e.g., TEMPO) to determine the rate of superoxide production.

Signaling Pathways and Visualization

Understanding the underlying signaling pathways is critical for elucidating the mechanism of action of an inhibitor.

Mitochondrial Superoxide Generation

The mitochondrial electron transport chain is a primary source of superoxide. The following diagram illustrates the sites of superoxide leakage.

Caption: Mitochondrial electron transport chain and sites of superoxide (O₂•⁻) generation.

NADPH Oxidase (NOX) Signaling Pathway

The activation of NADPH oxidase is a key pathway for superoxide production in phagocytes.

Caption: Simplified signaling pathway for the activation of NADPH Oxidase 2 (NOX2).

Experimental Workflow for Screening Inhibitors

A logical workflow is essential for the systematic evaluation of potential inhibitors.

Caption: A general experimental workflow for screening inhibitors of superoxide anion generation.

Conclusion

The inhibition of superoxide anion generation remains a significant area of research in drug discovery. While no specific data is currently available for this compound, the methodologies and pathways outlined in this guide provide a robust framework for its evaluation and for the broader study of superoxide inhibitors. A systematic approach, combining cell-based assays, specific quantitative methods like EPR, and detailed mechanistic studies, is crucial for identifying and characterizing novel therapeutic agents that target oxidative stress. Future research is warranted to investigate the potential of this compound in this context.

References

- 1. Mitochondrial generation of superoxide and hydrogen peroxide as the source of mitochondrial redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of superoxide production by the antimycin-inhibited mitochondrial Q-cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of superoxide anion generation in phagocytic bactericidal activity. Studies with normal and chronic granulomatous disease leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The inhibition of superoxide anion generation by neutrophils from Viscum articulactum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Meliadubin B: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia, has garnered attention for its notable biological activities. While initial research has primarily focused on its anti-inflammatory and anti-fungal properties, the broader cytotoxic potential of this compound, particularly against cancer cell lines, remains an area of emerging interest. This technical guide provides a summary of the currently available data on this compound and related compounds from the Melia genus to offer a preliminary perspective on its potential as an anti-cancer agent.

Current Biological Activity Data for this compound

Direct studies on the cytotoxicity of this compound against cancer cell lines are not extensively available in the public domain. The primary quantitative data reported for this compound pertains to its anti-inflammatory and antifungal effects.

| Biological Activity | Target/Assay | Effective Concentration (EC50) | Inhibitory Concentration (IC50) | Reference |

| Anti-inflammatory | Superoxide anion generation in human neutrophils | 5.54 µM | - | [1] |

| Antifungal | Magnaporthe oryzae (rice pathogenic fungus) | - | 182.50 µM | [1] |

Cytotoxicity of Related Compounds from the Melia Genus

While specific data for this compound is limited, studies on other compounds isolated from Melia dubia and related species provide valuable insights into the potential anti-cancer activity of this class of triterpenoids.

Meliastatins from Melia dubia

Meliastatins, a group of euphane-type limonoids also isolated from the bark of Melia dubia, have demonstrated antineoplastic activity.

| Compound Group | Cell Line | Effective Dose (ED50) | Reference |

| Meliastatins 1-5 | P388 lymphocytic leukemia | 1.7-5.6 µg/mL | [1][2] |

Tirucallane Triterpenoids from other Melia Species

Other tirucallane triterpenoids from the Melia genus have shown significant cytotoxic activities against various human cancer cell lines.

| Compound Source | Cell Lines Tested | Inhibitory Concentration (IC50) | Reference |

| Melia toosendan | A549, SK-OV-3, SK-MEL-2, HCT15 | 3.2-5.7 µg/mL | [3] |

| Dysoxylum binectariferum (Meliaceae family) | A-549, HCT15, HepG2, SGC-7901, SK-MEL-2 | 7.5-9.5 µM (against HepG2) | [4] |

Extracts from Melia dubia

Furthermore, extracts from Melia dubia have shown promise in cytotoxic applications. Silver nanoparticles synthesized using a leaf extract of Melia dubia exhibited noteworthy cytotoxicity against the human breast cancer (KB) cell line.[5][6][7][8]

Experimental Protocols: A General Framework

Based on standard methodologies for assessing cytotoxicity, a general protocol for evaluating this compound can be outlined.

Cell Viability Assay (MTT Assay)

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathways

While the precise mechanism of action for this compound in cancer cells is yet to be elucidated, related triterpenoids often induce apoptosis (programmed cell death) through various signaling pathways. A hypothetical pathway that could be investigated for this compound is the intrinsic apoptosis pathway.

Hypothetical Intrinsic Apoptosis Pathway for this compound

Caption: A potential intrinsic apoptosis pathway induced by this compound.

The preliminary data available for compounds structurally related to this compound suggests that it may possess anti-cancer properties worthy of further investigation. Future studies should focus on comprehensive cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC50 values. Subsequently, mechanistic studies will be crucial to elucidate the signaling pathways involved in its potential cytotoxic effects, which will be vital for its development as a potential therapeutic agent.

References

- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Cytotoxic tirucallane triterpenoids from the stem bark of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. ayurvedjournal.com [ayurvedjournal.com]

- 7. mcmed.us [mcmed.us]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of Meliadubin B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliadubin B, a naturally occurring triterpenoid, has demonstrated promising anti-inflammatory and antifungal properties. As computational methods in drug discovery become increasingly integral, in silico analyses offer a rapid and cost-effective approach to predict and understand the bioactivity of natural products like this compound. This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of this compound's bioactivity, focusing on molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these techniques are presented, along with a summary of known quantitative data and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers seeking to apply computational tools to investigate the therapeutic potential of this compound and other natural products.

Introduction

This compound is a triterpenoid isolated from Melia dubia Cav. that has garnered attention for its significant biological activities. Experimental studies have confirmed its potential as both an anti-inflammatory and an antiphytopathogenic fungal agent. Specifically, this compound has been shown to inhibit superoxide anion generation in human neutrophils and impede the growth of the rice pathogenic fungus Magnaporthe oryzae.[1]

In silico drug discovery methods are powerful tools for elucidating the mechanisms of action of bioactive compounds, identifying potential molecular targets, and optimizing lead compounds. By simulating the interactions between a small molecule and a biological target at the molecular level, these computational approaches can provide valuable insights that guide further experimental validation. This guide will explore the application of these methods to predict and rationalize the observed bioactivities of this compound.

Known Bioactivities of this compound

Experimental evidence has quantified the bioactivity of this compound, providing a foundation for in silico investigation.

| Bioactivity | Target/Assay | Result | Reference |

| Anti-inflammatory | Superoxide anion generation in human neutrophils | EC50 of 5.54 μM | [1] |

| Antifungal | Inhibition of Magnaporthe oryzae | IC50 of 182.50 μM | [1] |

Predicted Mechanisms of Action

In silico studies have proposed specific molecular targets for the observed bioactivities of this compound.

Anti-inflammatory Activity: Targeting iNOS

The anti-inflammatory effects of this compound are suggested to be mediated through the inhibition of inducible nitric oxide synthase (iNOS). iNOS is a key enzyme in the inflammatory cascade, responsible for the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The in silico analysis indicates that this compound binds to the active site of human iNOS (PDB ID: 3E7G).[2]

Figure 1: Simplified iNOS Signaling Pathway and the inhibitory role of this compound.

Antifungal Activity: Targeting Trihydroxynaphthalene Reductase

The antifungal activity of this compound against Magnaporthe oryzae is predicted to stem from the inhibition of trihydroxynaphthalene reductase (1YBV). This enzyme is crucial for the biosynthesis of dihydroxynaphthalene (DHN)-melanin, a pigment that protects the fungus from environmental stress and is essential for its pathogenicity.[2][3] By inhibiting this enzyme, this compound disrupts melanin production, thereby compromising the fungus's viability and infectivity.

Figure 2: DHN-Melanin Biosynthesis Pathway and the inhibitory role of this compound.

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Figure 3: General workflow for in silico bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This method is instrumental in understanding the binding mode and affinity of this compound to its putative targets.

Protocol using AutoDock Vina:

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., iNOS - PDB ID: 3E7G or trihydroxynaphthalene reductase - PDB ID: 1YBV) from the Protein Data Bank.

-

Remove water molecules, co-factors, and existing ligands from the PDB file using software like UCSF Chimera or PyMOL.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or sketch it using chemical drawing software (e.g., ChemDraw) and generate a 3D conformation.

-

Minimize the energy of the ligand structure using a force field like MMFF94.

-

Detect the ligand's root, rotatable bonds, and torsions using ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on it.

-

In ADT, set the grid box dimensions to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

Save the grid parameter file.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

-

Run the docking simulation using the AutoDock Vina executable from the command line.

-

The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Results Analysis:

-

Visualize the docking results using software like PyMOL or Discovery Studio.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5] This approach can be used to predict the bioactivity of new compounds and to identify the key structural features responsible for activity.

Protocol for QSAR Model Development:

-

Data Set Preparation:

-

Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 or EC50 values).

-

Ensure the data is consistent and of high quality.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic descriptors). Software like PaDEL-Descriptor or MOE can be used for this purpose.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the QSAR model.

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to evaluate the model's robustness. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

-

External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. The predictive R² (R²pred) is a key metric here.

-

-

Interpretation:

-

Analyze the contribution of each descriptor in the QSAR model to understand which molecular properties are most important for the desired biological activity.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[3]

Protocol for Ligand-Based Pharmacophore Model Generation:

-

Ligand Set Preparation:

-

Select a set of structurally diverse compounds that are known to be active against the target of interest.

-

Generate multiple low-energy conformers for each ligand to account for their flexibility.

-

-

Feature Identification:

-

Identify the common chemical features present in the active compounds. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Align the conformers of the active ligands and identify the spatial arrangement of the common features.

-

Generate pharmacophore hypotheses that represent the 3D arrangement of these features. Software like LigandScout, MOE, or Discovery Studio can be used.

-

-

Model Validation:

-

Validate the generated pharmacophore models by screening a database containing known active and inactive compounds.

-

A good pharmacophore model should be able to distinguish between active and inactive molecules with high accuracy.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large compound databases for new molecules that match the pharmacophoric features. These "hits" are potential new active compounds.

-

Conclusion

The in silico prediction of this compound's bioactivity provides a compelling example of how computational methods can be leveraged to accelerate natural product-based drug discovery. The methodologies outlined in this guide—molecular docking, QSAR modeling, and pharmacophore analysis—offer a robust framework for identifying potential molecular targets, elucidating mechanisms of action, and discovering novel bioactive compounds. By integrating these computational approaches with traditional experimental research, scientists can more efficiently explore the vast chemical diversity of the natural world to develop the next generation of therapeutic agents.

References

- 1. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Pathway for Inducible Nitric-oxide Synthase Activation through Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of THR1, a 1,3,8-trihydroxynaphthalene reductase gene involved in melanin biosynthesis in the phytopathogenic fungus Bipolaris oryzae, is enhanced by near-ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling-mediated Functional Activation of Inducible Nitric-oxide Synthase and Its Role in Stimulating Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2,3-seco-Tirucallane Triterpenoids: Isolation, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of biological activities. Among these, the 2,3-seco-tirucallane triterpenoids, characterized by the oxidative cleavage of the A-ring of the tirucallane skeleton, have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on 2,3-seco-tirucallane triterpenoids, focusing on their natural sources, structural diversity, and notable biological activities, including anti-inflammatory, cytotoxic, and antifungal properties. Detailed experimental protocols for key bioassays and elucidated signaling pathways are presented to facilitate further research and drug development in this area.

Isolation and Structural Elucidation of 2,3-seco-Tirucallane Triterpenoids

The isolation of 2,3-seco-tirucallane triterpenoids from their natural sources typically involves a series of chromatographic techniques. The general workflow for the isolation and structural elucidation of these compounds is depicted below.

Biological Activities of 2,3-seco-Tirucallane Triterpenoids

A growing body of evidence has demonstrated that 2,3-seco-tirucallane triterpenoids possess a range of promising biological activities. The following tables summarize the quantitative data for some of the notable compounds in this class.

Anti-inflammatory and Antifungal Activity

| Compound | Source | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Meliadubin A | Melia dubia | Antiphytopathogenic Fungus | Magnaporthe oryzae | IC₅₀: 137.20 ± 9.55 µM | [1][2] |

| Meliadubin B | Melia dubia | Superoxide Anion Generation | fMLF/CB-induced human neutrophils | EC₅₀: 5.54 ± 0.36 µM | [1][2] |

| This compound | Melia dubia | Elastase Release | fMLF/CB-induced human neutrophils | 39.38 ± 8.69% inhibition at 10 µM | [1][2] |

| This compound | Melia dubia | Antiphytopathogenic Fungus | Magnaporthe oryzae | IC₅₀: 182.50 ± 18.27 µM | [1][2] |

| Compound 17 | Dysoxylum gotadhora | Nitric Oxide Production | LPS-induced RAW 264.7 cells | IC₅₀: 17.1 ± 3.3 µM | [3] |

Cytotoxic Activity

| Compound | Source | Cell Line | Activity (IC₅₀) | Reference |

| Dysoxylumin A | Dysoxylum hainanense | A549 (human lung carcinoma) | 2.8 µM | |

| Dysoxylumin A | Dysoxylum hainanense | SGC-7901 (human gastric adenocarcinoma) | 4.1 µM | |

| Dysoxylumin A | Dysoxylum hainanense | K562 (human leukemia) | 3.5 µM | |

| Dysoxylumin A | Dysoxylum hainanense | HCT-116 (human colon cancer) | 3.2 µM | |

| Dysoxylumin A | Dysoxylum hainanense | BEL-7402 (human hepatoma) | 4.5 µM |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of the biological activities of 2,3-seco-tirucallane triterpenoids.

Anti-inflammatory Assays

1. Superoxide Anion Generation and Elastase Release in fMLF/CB-Induced Human Neutrophils

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Generation Assay:

-

Neutrophils are incubated with the test compound or vehicle control.

-

The reaction is initiated by the addition of fMLF (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) and cytochalasin B (CB).

-

The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

-

-

Elastase Release Assay:

-

Neutrophils are treated with the test compound or vehicle.

-

Elastase release is induced by fMLF/CB.

-

The elastase activity in the supernatant is determined by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, with the change in absorbance monitored at 405 nm.

-

2. Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

NO Production Assay (Griess Assay):

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.

-

A non-toxic concentration of the test compounds is used, as determined by a cell viability assay (e.g., MTT assay).[3]

-

Cytotoxicity Assay

1. MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, DLD-1) are maintained in an appropriate culture medium.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the 2,3-seco-tirucallane triterpenoids for a defined period (e.g., 48 or 72 hours).

-

After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

-

Signaling Pathways

The biological effects of 2,3-seco-tirucallane triterpenoids are mediated through their interaction with specific molecular targets and modulation of intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Molecular docking studies have suggested that this compound exerts its anti-inflammatory effect by targeting inducible nitric oxide synthase (iNOS).[1][2][4] The proposed mechanism involves the inhibition of iNOS, a key enzyme in the inflammatory cascade responsible for the production of large amounts of nitric oxide.

Cytotoxic Signaling Pathway (Apoptosis)

Some seco-triterpenoids have been shown to induce apoptosis in cancer cells through the activation of caspase cascades. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Conclusion and Future Directions

The 2,3-seco-tirucallane triterpenoids represent a valuable class of natural products with significant potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies. The unique structural features of these compounds provide a promising scaffold for medicinal chemistry efforts to enhance their potency and selectivity. Future research should focus on the isolation and characterization of novel 2,3-seco-tirucallane triterpenoids from unexplored natural sources, comprehensive evaluation of their biological activities against a wider range of therapeutic targets, and in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, synthetic and semi-synthetic studies aimed at optimizing the lead compounds will be crucial for translating the therapeutic potential of this fascinating class of molecules into clinical applications.

References

- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of Meliadubin B

For Researchers, Scientists, and Drug Development Professionals

Introduction to Meliadubin B

This compound is a naturally occurring triterpenoid, specifically a 2,3-seco-tirucallane triterpenoid, isolated from the bark of Melia dubia Cav..[1] As a member of the broader class of limonoids and tetranortriterpenoids, this compound exhibits significant biological activities, including anti-inflammatory effects through the inhibition of superoxide anion generation and inducible nitric oxide synthase (iNOS).[1] Understanding its solubility is a critical first step in the development of this compound for potential therapeutic applications.

Predicted Solubility Profile of this compound

Based on the general solubility characteristics of triterpenoids and limonoids, a qualitative solubility profile for this compound can be predicted. Triterpenoids are generally lipophilic in nature, leading to poor aqueous solubility and better solubility in organic solvents. The aglycone forms of limonoids are known to be less soluble in water compared to their glycoside counterparts.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poor to Sparingly Soluble | The large, nonpolar carbon skeleton of the triterpenoid structure limits interaction with highly polar solvents like water. Solubility may increase slightly in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can effectively solvate the large organic structure of this compound. DMSO and DMF are common solvents for sparingly soluble natural products. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While lipophilic, the presence of some polar functional groups in this compound may limit its solubility in purely nonpolar solvents. |

| Chlorinated | Dichloromethane | Soluble | Dichloromethane is often a good solvent for extracting and dissolving triterpenoids from plant material. |

| Ethers | Diethyl Ether | Sparingly Soluble | Possesses intermediate polarity and may offer some solubility. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent and is often effective in dissolving triterpenoids. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, standard laboratory methods can be employed. The following are detailed protocols for two common approaches.

3.1. Shake-Flask Method (Equilibrium Solubility Determination)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-